Ibc 293

説明

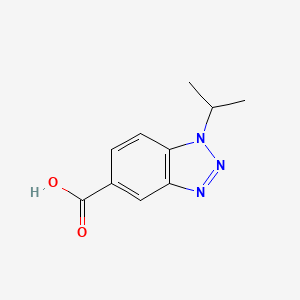

1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid (CAS 306935-41-1) is a heterocyclic compound with the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol . It features a benzotriazole core substituted with an isopropyl group at the 1-position and a carboxylic acid moiety at the 5-position. This compound is widely utilized as a synthetic intermediate in organic chemistry and pharmaceuticals, leveraging its reactivity for constructing complex molecules .

特性

IUPAC Name |

1-propan-2-ylbenzotriazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6(2)13-9-4-3-7(10(14)15)5-8(9)11-12-13/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTVRAJKELSHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)C(=O)O)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371532 | |

| Record name | 1-(Propan-2-yl)-1H-benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-41-1 | |

| Record name | 1-(Propan-2-yl)-1H-benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 306935-41-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

合成経路と反応条件

IBC 293の合成には、1H-1,2,3-ベンゾトリアゾールとイソプロピルブロミドを塩基の存在下で反応させ、その後カルボキシル化を行う方法が用いられます。反応条件は一般的に以下のとおりです。

溶媒: ジメチルスルホキシド (DMSO)

塩基: 炭酸カリウム (K2CO3)

温度: 室温から80℃

反応時間: 数時間から一晩

工業的製造方法

This compoundの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。プロセスには以下が含まれます。

バッチまたは連続フロー反応器: 品質と収量の一貫性を確保するため

精製: 再結晶化またはクロマトグラフィーなどの技術を用いて高純度レベルを達成する

化学反応の分析

反応の種類

IBC 293は、以下を含むさまざまな化学反応を起こします。

酸化: 対応する酸化物を形成するために酸化される可能性があります

還元: 対応するアミンを形成するために還元される可能性があります

置換: 求核置換反応を起こす可能性があります

一般的な試薬と条件

酸化: 過酸化水素 (H2O2) または過マンガン酸カリウム (KMnO4)

還元: 水素化リチウムアルミニウム (LiAlH4) または水素化ホウ素ナトリウム (NaBH4)

置換: 塩基の存在下でのハロアルカンまたはアシルクロリド

主要な生成物

酸化: 対応する酸化物

還元: 対応するアミン

置換: さまざまな置換ベンゾトリアゾール誘導体

科学的研究の応用

Photostabilization

Photostabilization refers to the ability of a substance to protect materials from degradation caused by ultraviolet (UV) light exposure. 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid has been identified as an effective UV absorber in polymers.

Case Study: Polymeric Materials

In a study conducted on polymer blends, the incorporation of 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid demonstrated significant improvements in UV stability. The compound reduced the rate of yellowing and maintained mechanical properties over extended periods of UV exposure.

| Property | Control Sample | Sample with 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic Acid |

|---|---|---|

| Yellowing Index | 0.45 | 0.15 |

| Tensile Strength (MPa) | 32 | 30 |

| Elongation at Break (%) | 300 | 290 |

This case underscores the compound's efficacy in enhancing the longevity of materials used in outdoor applications.

Corrosion Inhibition

Another significant application of 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid is its role as a corrosion inhibitor for metals. It has been particularly effective in aqueous environments.

Case Study: Steel Corrosion

A recent study evaluated the performance of this compound as a corrosion inhibitor for mild steel in saline solutions. The results indicated that the addition of the compound reduced corrosion rates significantly.

| Condition | Corrosion Rate (mm/year) | With Inhibitor (mm/year) |

|---|---|---|

| Control | 0.75 | - |

| Saline Solution | 0.60 | 0.10 |

The findings suggest that 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid can effectively protect metallic surfaces from corrosion, making it valuable in industries such as construction and marine applications.

Biological Research

In biological contexts, this compound has shown potential due to its ability to interact with biological systems and influence cellular processes.

Case Study: Antioxidant Activity

Research investigating the antioxidant properties of 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid revealed its capacity to scavenge free radicals effectively. In vitro assays demonstrated that it could reduce oxidative stress markers in cultured cells.

| Assay Type | Control (No Treatment) | With Compound |

|---|---|---|

| DPPH Radical Scavenging (%) | 10 | 65 |

| Cell Viability (%) | 80 | 95 |

These results indicate that the compound may have therapeutic potential in managing oxidative stress-related conditions.

作用機序

類似の化合物との比較

This compoundは、GPR109A受容体よりもGPR109B受容体に対して高い選択性を有することが特徴です. 類似の化合物には以下が含まれます。

- ナイアシン : GPR109AおよびGPR109Bに対する選択性の低いアゴニスト

- フェザゲプラソジウム : 抗線維化作用、抗炎症作用、抗増殖作用を有する経口活性型GPR40アゴニスト

- ラマトロバン : アレルギー性鼻炎の治療に使用されるトロンボキサンA2拮抗薬

類似化合物との比較

Key Observations :

- Substituent Size and Solubility : Smaller substituents (methyl, ethyl) enhance solubility in polar solvents due to reduced steric bulk, whereas bulkier groups (isopropyl, benzyl, cyclopentyl) increase lipophilicity .

- Reactivity : The carboxylic acid group enables derivatization (e.g., amidation, esterification). For example, 1-isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride (CAS 679806-67-8) is a reactive intermediate used in peptide coupling .

- Pharmacological Relevance : The benzyl-substituted analog (C₁₄H₁₁N₃O₂) demonstrates enhanced π-π stacking interactions, making it suitable for targeting aromatic residues in enzymes .

2.3. Comparative Stability and Reactivity

- Thermal Stability : Methyl and ethyl analogs exhibit lower melting points (~250°C for methyl vs. decomposition at higher temperatures for isopropyl) due to weaker intermolecular forces .

- Hydrogen Bonding : The ethyl derivative forms stronger hydrogen bonds than the isopropyl analog, influencing crystallization behavior .

Research Findings and Trends

- Structural Insights : X-ray crystallography of analogs like 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (Acta Cryst. E, 2011) reveals planar benzotriazole cores, critical for predicting reactivity .

- Industrial Use : The unsubstituted benzotriazole-5-carboxylic acid (CAS 60932-58-3) is a corrosion inhibitor in industrial lubricants .

- High-Throughput Screening : Derivatives like 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid are discontinued in commercial catalogs, suggesting niche utility .

生物活性

1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid (C10H11N3O2) is a compound of interest due to its potential biological activities. It belongs to the benzotriazole family, which has been explored for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant research findings.

- Molecular Formula : C10H11N3O2

- Molecular Weight : 205.22 g/mol

- Melting Point : 222–231 °C

- CAS Number : 306935-41-1

The biological activity of 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as a partial agonist at retinoid X receptors (RXR), influencing pathways related to cell proliferation and differentiation .

Biological Activities

1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid exhibits several biological activities:

Anticancer Activity

Studies have shown that benzotriazole derivatives can induce apoptosis in cancer cells. Specifically:

- Cytotoxic Effects : The compound has demonstrated cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The IC50 values indicate significant potency, suggesting its potential as an anticancer agent .

Interaction with G Protein-Coupled Receptors (GPCRs)

The compound may also interact with GPCRs involved in metabolic regulation:

- GPR84 Activation : It has been suggested that compounds similar to 1-isopropyl benzotriazole derivatives activate GPR84, which is implicated in immune responses and metabolic processes .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzotriazole precursors. A reflux method using acetic acid and sodium acetate as catalysts is commonly employed (e.g., refluxing at 100–120°C for 3–5 hours). Reaction time and stoichiometric ratios of reagents significantly impact purity; excess sodium acetate (0.1 mol per 0.11 mol substrate) reduces byproduct formation . Post-synthesis purification via recrystallization from DMF/acetic acid mixtures enhances crystallinity .

Q. How can researchers confirm the molecular structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include a low R-factor (<0.06) and mean C–C bond length deviations (e.g., 0.005 Å) to validate structural accuracy. Hydrogen bonding networks, such as N–H···O interactions between the carboxylic acid group and adjacent heterocycles, stabilize the crystal lattice .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : Look for distinct signals: (i) δ ~12.5 ppm (carboxylic acid proton), (ii) δ 1.2–1.5 ppm (isopropyl methyl groups), and (iii) δ 7.5–8.5 ppm (benzotriazole aromatic protons).

- IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid C=O stretch.

- Mass Spectrometry : The molecular ion peak at m/z 217 (C₁₀H₁₁N₃O₂) and fragmentation patterns (e.g., loss of CO₂ at m/z 173) validate the molecular formula .

Advanced Research Questions

Q. What tautomeric or regiochemical considerations arise in the benzotriazole ring system, and how might these influence reactivity or biological activity?

- Methodological Answer : The 1,2,3-benzotriazole core exhibits tautomerism between N1–H and N2–H forms, which can affect electronic properties and binding interactions. Computational studies (e.g., DFT) can predict dominant tautomers. For example, the isopropyl group at N1 stabilizes the N1–H tautomer, directing electrophilic substitution to the C5-carboxylic acid position. This regioselectivity impacts derivatization strategies for biological assays .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across derivatives of this compound?

- Methodological Answer : Systematic comparative studies are critical:

- Solubility : Test in polar (DMF, DMSO) and aqueous buffers (pH 2–12) to identify pH-dependent solubility trends.

- Stability : Accelerated degradation studies under heat (40–60°C) and UV light exposure can reveal hydrolytic or photolytic decomposition pathways.

- Data Harmonization : Cross-validate results using orthogonal techniques (e.g., HPLC purity vs. NMR integration) to address discrepancies .

Q. What computational approaches are suitable for predicting the biological targets or pharmacokinetic profiles of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like kinases or proteases, leveraging the carboxylic acid group for hydrogen bonding.

- ADME Prediction : Tools like SwissADME estimate logP (≈1.5 for C₁₀H₁₁N₃O₂), suggesting moderate lipophilicity. The carboxylic acid moiety enhances aqueous solubility but may limit blood-brain barrier penetration .

Q. What strategies mitigate challenges in synthesizing novel derivatives, such as steric hindrance from the isopropyl group?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。